

# Technical Monograph: 1-Chloro-5-methyl-2-hexanol

**Author:** BenchChem Technical Support Team. **Date:** March 2026

## Compound of Interest

Compound Name: 1-Chloro-5-methylhexan-2-ol

CAS No.: 107323-80-8

Cat. No.: B2387763

[Get Quote](#)

CAS No: 107323-80-8 Molecular Formula: C

H

ClO Molecular Weight: 150.65 g/mol [1]

## Executive Summary & Strategic Importance

1-Chloro-5-methyl-2-hexanol is a specialized halohydrin intermediate acting as a critical "molecular hinge" in the synthesis of leucine-mimetic pharmacophores.[1] Its structural duality—possessing both an electrophilic alkyl chloride and a nucleophilic hydroxyl group—allows for versatile transformation into chiral epoxides, amino alcohols, and heterocycles.

For drug development professionals, this molecule represents a strategic access point to C5-substituted leucine analogs, often found in protease inhibitors, antifungal agents, and peptide mimetics.[1] This guide details the regioselective synthesis, enantiomeric enrichment, and validation protocols required to utilize this synthon in GMP-compliant environments.

## Chemical Identity & Physical Properties[2][3][4][5][6]

The following data aggregates experimental values and high-confidence predictive models for the racemic mixture.

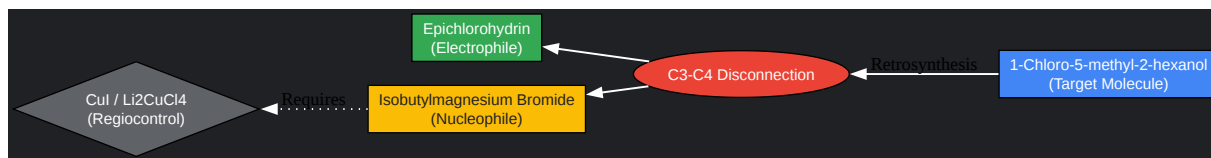
Property	Value	Conditions/Notes
IUPAC Name	1-Chloro-5-methylhexan-2-ol	Systematic nomenclature
Boiling Point	88-90 °C	@ 2 mmHg (Vacuum distillation)
Density	0.985 ± 0.05 g/cm <sup>3</sup>	@ 20 °C
Flash Point	-87 °C	Predicted (Combustible Liquid)
LogP	2.2	Hydrophobic character (Isoamyl tail)
Appearance	Colorless to pale yellow liquid	Viscous, characteristic mild odor
Solubility	Soluble in DCM, THF, Et <sub>2</sub> O	Sparsely soluble in water

## Retrosynthetic Analysis & Pathway Logic

To synthesize 1-chloro-5-methyl-2-hexanol efficiently, we employ a disconnection approach that leverages the high reactivity of the oxirane ring.<sup>[1]</sup> The primary disconnection occurs at the C3-C4 bond, suggesting a nucleophilic opening of epichlorohydrin by an isobutyl nucleophile.<sup>[1]</sup>

### Strategic Considerations:

- **Regioselectivity:** Direct Grignard addition to epichlorohydrin can yield mixtures (S 2 vs. S 2' or polymerization). Copper(I) catalysis is strictly required to direct the attack to the terminal carbon (C3 of the epoxide).
- **Chirality:** The C2 stereocenter is generated during the ring opening. For enantiopure targets, a hydrolytic kinetic resolution (HKR) or biocatalytic ketone reduction is preferred over chiral pool synthesis.



[Click to download full resolution via product page](#)

Figure 1: Retrosynthetic disconnection showing the convergent assembly from epichlorohydrin and isobutyl Grignard reagent.[1]

## Synthesis Protocols

### Method A: Copper-Catalyzed Grignard Addition (Chemical Route)

Objective: Regioselective synthesis of the racemic halohydrin. Scale: 100 mmol basis.

Reagents:

- Epichlorohydrin (1.2 eq)
- Isobutylmagnesium bromide (1.0 eq, 2.0M in THF)[1]
- Copper(I) Iodide (CuI) (5 mol%)
- Solvent: Anhydrous THF

Protocol:

- Catalyst Activation: In a flame-dried 500 mL 3-neck flask under Argon, suspend CuI (0.95 g) in anhydrous THF (100 mL). Cool to  $-30^{\circ}\text{C}$ . [1]
- Electrophile Charge: Add Epichlorohydrin (11.1 g, 120 mmol) to the cooled suspension.
- Controlled Addition: Add Isobutylmagnesium bromide (50 mL, 100 mmol) dropwise via syringe pump over 60 minutes. Critical: Maintain internal temperature  $< -20^{\circ}\text{C}$  to prevent

polymerization or attack at the C2 position.[1]

- Reaction Monitoring: Warm slowly to 0°C over 2 hours. Monitor by TLC (Hexane/EtOAc 4:1). Stain with KMnO<sub>4</sub> (alkene/alcohol active).

- Quench: Quench carefully with saturated NH

Cl solution (cold).

- Workup: Extract with Et

O (3x). Wash combined organics with brine. Dry over MgSO

.

- Purification: Vacuum distillation (bp ~90°C @ 2 mmHg) is superior to column chromatography for removing magnesium salts and oligomers.

## Method B: Biocatalytic Route (Enantioselective)

Objective: Synthesis of (S)-1-chloro-5-methyl-2-hexanol (>99% ee).[1] Logic: Synthesis of the ketone intermediate followed by asymmetric reduction.

- Oxidation: Swern oxidation of the racemic alcohol (from Method A) yields 1-chloro-5-methyl-2-hexanone.[1]
- Enzymatic Reduction:
  - Enzyme: KRED (Ketoreductase) screening kit (e.g., Codexis or similar panels).
  - Cofactor: NADPH, Glucose Dehydrogenase (GDH) for regeneration.
  - Conditions: pH 7.0 phosphate buffer, 30°C.
  - Result: Kinetic resolution or dynamic kinetic resolution (DKR) yields the chiral alcohol with high enantiomeric excess.

## Analytical Characterization (Self-Validation)

To ensure the integrity of the synthesized material, the following spectral signatures must be verified.

## **<sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>)**

- 3.85 (m, 1H, C2-H): The chiral center proton.<sup>[1]</sup> Multiplet due to coupling with C1 and C3 protons.
- 3.62 (dd, 1H, C1-H): Diastereotopic proton adjacent to Chlorine.<sup>[1]</sup>
- 3.48 (dd, 1H, C1-H): Diastereotopic proton adjacent to Chlorine.<sup>[1]</sup>
- 2.45 (br s, 1H, -OH): Exchangeable with D<sub>2</sub>O.<sup>[1]</sup>
- 1.55 (m, 1H, C5-H): Methine of the isobutyl group.<sup>[1]</sup>
- 1.20-1.45 (m, 4H, C3-H, C4-H): Methylene bridge signals.<sup>[1]</sup>
- 0.91 (d, 6H, -CH<sub>3</sub>): Characteristic doublet of the isopropyl tail.<sup>[1]</sup>

## **Mass Spectrometry (GC-MS)<sup>[1]</sup>**

- Molecular Ion: m/z 150/152 (3:1 ratio due to Cl isotopes).
- Base Peak: m/z 43 (Isopropyl fragment) or m/z 101 (Loss of CH<sub>2</sub>Cl).

## Applications in Drug Design

The utility of 1-chloro-5-methyl-2-hexanol lies in its transformation into the epoxide 2-(3-methylbutyl)oxirane.[1]

Workflow:

- Cyclization: Treatment with NaOH/H

O or KOtBu/THF effects intramolecular S

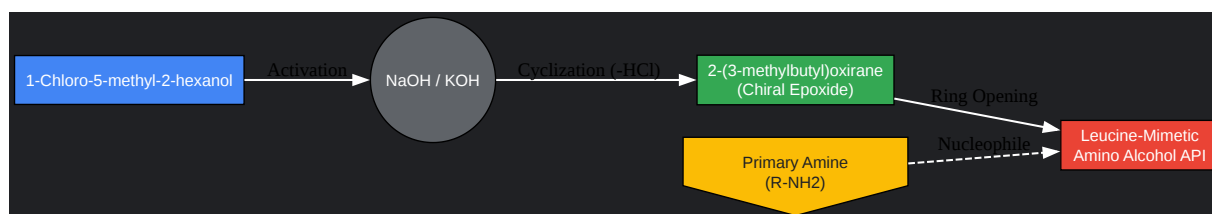
2 displacement of the chloride by the alkoxide.

- Nucleophilic Opening: The resulting epoxide is opened by amines (R-NH

) to form

-amino alcohols, a core motif in:

- Beta-blockers: (Historically, though usually aryl-linked).[1]
- Protease Inhibitors: The leucine side chain mimics the P1/P1' binding pocket of HIV or HCV proteases.



[Click to download full resolution via product page](#)

Figure 2: Pathway from halohydrin to active pharmaceutical ingredients (APIs) via the epoxide intermediate.[1]

## Safety & Handling (EHS)

Hazard Classification (GHS):

- H302: Harmful if swallowed.[2][3]
- H315: Causes skin irritation.[2][3][4]
- H319: Causes serious eye irritation.[4]
- H335: May cause respiratory irritation.[2][3][4]

Critical Handling Protocols:

- Alkylation Risk: As a  
  
-chloro alcohol, this compound is a potential alkylating agent (weak). Use double-gloving (Nitrile/Laminate) and handle strictly in a fume hood.
- Quenching: Residual Grignard reagents in the synthesis step must be quenched slowly at low temperature to avoid exotherms and hydrogen gas evolution.
- Waste: Halogenated organic waste stream. Do not mix with strong oxidizers.[3]

## References

- PubChem. (2025).[2] Compound Summary: 1-chloro-5-methylhexan-2-one (Ketone Precursor).[1] National Library of Medicine. Retrieved from [\[Link\]](#)
- Ebrahim-Alkhalil, A., et al. (2012).[5] Development of a Robust Procedure for the Copper-catalyzed Ring-Opening of Epoxides with Grignard Reagents. *Organic Process Research & Development*. Retrieved from [\[Link\]](#)
- Chemistry Steps. (2024). The Grignard Reaction of Epoxides: Regioselectivity and Mechanism. Retrieved from [\[Link\]](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- [1. CN102229522B - Method for preparing 1-chloro-2-methyl-2-propanol - Google Patents \[patents.google.com\]](#)
- [2. 1-Chloro-5-methylhexan-2-one | C7H13ClO | CID 19091938 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [3. lgcstandards.com \[lgcstandards.com\]](#)
- [4. download.basf.com \[download.basf.com\]](#)
- [5. pubs.acs.org \[pubs.acs.org\]](#)
- To cite this document: BenchChem. [Technical Monograph: 1-Chloro-5-methyl-2-hexanol]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b2387763#1-chloro-5-methyl-2-hexanol-iupac-name\]](https://www.benchchem.com/product/b2387763#1-chloro-5-methyl-2-hexanol-iupac-name)

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)